molecular formula C16H18N2O2 B268262 N-(2-isopropoxyphenyl)-N'-phenylurea

N-(2-isopropoxyphenyl)-N'-phenylurea

Cat. No. B268262
M. Wt: 270.33 g/mol
InChI Key: KIGLWKOBGYBPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropoxyphenyl)-N'-phenylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. It is also known as IPU or isoproturon and is a herbicide that is used to control the growth of weeds in crops.

Mechanism of Action

The mechanism of action of IPU is not fully understood, but it is believed to work by inhibiting the activity of photosystem II in plants. This leads to a disruption in the photosynthetic process, which ultimately results in the death of the plant. In cancer cells, IPU has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
IPU has been shown to have a variety of biochemical and physiological effects. In plants, it inhibits the activity of photosystem II, which leads to a reduction in the production of ATP and NADPH. This ultimately leads to the death of the plant. In cancer cells, IPU has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This results in the death of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IPU in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using IPU is its toxicity. It can be harmful to humans and animals if ingested or inhaled. Therefore, proper safety precautions must be taken when working with IPU.

Future Directions

There are several future directions for the study of IPU. One potential area of research is the use of IPU in the treatment of metabolic disorders such as diabetes. Additionally, further research is needed to fully understand the mechanism of action of IPU in cancer cells. This could lead to the development of new and more effective cancer treatments. Finally, there is a need for the development of safer and more environmentally friendly herbicides and pesticides, and IPU could be a potential candidate for this application.
Conclusion:
In conclusion, N-(2-isopropoxyphenyl)-N'-phenylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. Its synthesis method is relatively simple, and it has been extensively studied for its anti-tumor properties, use as a pesticide and herbicide, and potential use in the treatment of metabolic disorders. While it has several advantages, such as its low cost and ease of synthesis, it also has limitations, such as its toxicity. Further research is needed to fully understand the mechanism of action of IPU and to develop safer and more environmentally friendly herbicides and pesticides.

Synthesis Methods

The synthesis of IPU involves the reaction of 2-isopropoxyaniline with phenyl isocyanate. The reaction takes place in the presence of a catalyst, and the product is obtained after purification. The overall synthesis method is relatively simple and has been optimized over the years to improve the yield and purity of the product.

Scientific Research Applications

IPU has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. IPU has also been studied for its use as a pesticide and herbicide. It is effective in controlling the growth of weeds and has been used in agriculture to improve crop yields. Additionally, IPU has been studied for its use in the treatment of diabetes and other metabolic disorders.

properties

Product Name

N-(2-isopropoxyphenyl)-N'-phenylurea

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-phenyl-3-(2-propan-2-yloxyphenyl)urea

InChI

InChI=1S/C16H18N2O2/c1-12(2)20-15-11-7-6-10-14(15)18-16(19)17-13-8-4-3-5-9-13/h3-12H,1-2H3,(H2,17,18,19)

InChI Key

KIGLWKOBGYBPOR-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1NC(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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